(E)-5-methylhex-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Methylhex-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a double bond in the trans configuration (E) and a methyl group attached to the fifth carbon of the hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-Methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by oxidation of the resulting alcohol to form the desired acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One method involves the hydroformylation of 4-methylpent-1-ene to form 5-methylhexanal, which is then oxidized to the corresponding acid. Catalysts such as rhodium complexes are often used to enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 5-methylhexanoic acid.
Reduction: Reduction of the double bond yields 5-methylhexanoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: 5-Methylhexanoic acid.
Reduction: 5-Methylhexanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
(E)-5-Methylhex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism by which (E)-5-methylhex-2-enoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical pathways.
Comparison with Similar Compounds
Hex-2-enoic acid: Lacks the methyl group, resulting in different reactivity and properties.
5-Methylhexanoic acid: Saturated version of (E)-5-methylhex-2-enoic acid, with different chemical behavior.
(E)-4-Methylhex-2-enoic acid: Similar structure but with the methyl group on the fourth carbon, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond in the trans configuration and the methyl group at the fifth position make it a valuable compound for various applications.
Biological Activity
(E)-5-methylhex-2-enoic acid, a carboxylic acid with the chemical formula C7H12O2, has garnered attention in recent years for its various biological activities. This compound is characterized by its unique structure, which includes a double bond and a methyl group, contributing to its reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Double Bond: The presence of a double bond between the second and third carbon atoms.
- Methyl Group: A methyl group attached to the fifth carbon enhances its chemical properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The carboxyl group facilitates hydrogen bonding and ionic interactions with proteins and enzymes, potentially influencing their activity. The double bond may also engage in reactions with other biomolecules, affecting overall reactivity and function.
Key Interactions:
- Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: May interact with receptors in inflammatory pathways, suggesting anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents suggest that it may modulate inflammatory responses through receptor interactions.
Cytotoxicity and Antitumor Activity
Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in certain cancer cells, highlighting its potential as an antitumor agent .
Case Study: Cytotoxic Activity
A study evaluating the compound's effects on Jurkat T-cells found significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death .
Cell Line | IC50 (μM/L) |
---|---|
Jurkat | 4.5 |
K562 | 3.1 |
U937 | 2.8 |
HEK293 | 26.17 |
Applications in Medicine and Industry
This compound is being explored for various applications in medicine and industry:
- Pharmaceutical Intermediates: Utilized as a precursor in the synthesis of pharmaceuticals.
- Specialty Chemicals Production: Employed in creating specialty chemicals used in fragrances and flavors.
- Research Applications: Serves as a building block in organic synthesis for developing more complex molecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Hexanoic Acid | Saturated carboxylic acid | Limited biological activity |
2-Hexenoic Acid | Unsaturated carboxylic acid | Moderate antimicrobial effects |
5-Methylhexanoic Acid | Saturated with a methyl group | Minimal biological activity |
This compound stands out due to its specific double bond configuration and methyl group, which enhance its reactivity and biological potential compared to other similar compounds.
Properties
IUPAC Name |
(E)-5-methylhex-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUQCQZQRXJLF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.